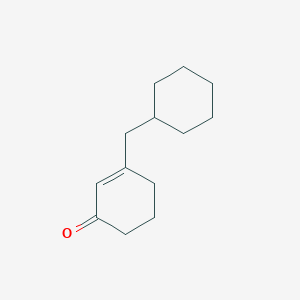
3-(Cyclohexylmethyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylmethyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclic ketones. This compound is characterized by a cyclohexene ring substituted with a cyclohexylmethyl group at the third position and a ketone functional group at the second position. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one can be achieved through several methods:
Cyclohexanone Derivatives: One common method involves the α-bromination of cyclohexanone followed by treatment with a base to form the desired enone structure.
Birch Reduction: Another method is the Birch reduction of anisole followed by acid hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of cyclohexene. This method is favored due to its efficiency and scalability. Various patents describe the use of different oxidizing agents and catalysts to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexylmethyl)cyclohex-2-en-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as organocopper reagents are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexylmethyl)cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. As a ketone, it can participate in various nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role as an intermediate in chemical syntheses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone structure without the cyclohexylmethyl substitution.
3-Methyl-2-cyclohexen-1-one: Similar structure with a methyl group instead of a cyclohexylmethyl group.
Uniqueness
3-(Cyclohexylmethyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in specialized chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
60439-30-7 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
3-(cyclohexylmethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h10-11H,1-9H2 |
InChI-Schlüssel |
FEYZEXYKEMACBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2=CC(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















